Product packaging for Cap 232; tln 232(Cat. No.:)

Cap 232; tln 232

Cat. No.: B14114346
M. Wt: 947.1 g/mol
InChI Key: SNAJPQVDGYDQSW-UHFFFAOYSA-N
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Description

Cap 232; tln 232 is a useful research compound. Its molecular formula is C45H58N10O9S2 and its molecular weight is 947.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H58N10O9S2 B14114346 Cap 232; tln 232

Properties

IUPAC Name

7-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-16-[(2-amino-3-phenylpropanoyl)amino]-13-[(4-hydroxyphenyl)methyl]-10-(1H-indol-3-ylmethyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H58N10O9S2/c1-25(56)38(39(48)58)55-45(64)37-24-66-65-23-36(53-40(59)31(47)19-26-9-3-2-4-10-26)44(63)51-34(20-27-14-16-29(57)17-15-27)42(61)52-35(21-28-22-49-32-12-6-5-11-30(28)32)43(62)50-33(41(60)54-37)13-7-8-18-46/h2-6,9-12,14-17,22,25,31,33-38,49,56-57H,7-8,13,18-21,23-24,46-47H2,1H3,(H2,48,58)(H,50,62)(H,51,63)(H,52,61)(H,53,59)(H,54,60)(H,55,64)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAJPQVDGYDQSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)N)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H58N10O9S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

947.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Historical Context of Academic Research and Discovery of the Chemical Compound Cap 232; Tln 232

Evolution of Somatostatin (B550006) Analog Research Leading to 'Cap 232; TLN 232'

The story of Cap 232 begins with the discovery of somatostatin in 1973. researchgate.netnih.gov Somatostatin is a natural peptide hormone that regulates various physiological processes, including the secretion of other hormones and cell proliferation. numberanalytics.com However, its therapeutic potential was severely limited by its extremely short half-life in the bloodstream, lasting only one to three minutes. frontiersin.orgnih.gov This instability prompted an intense search for synthetic analogs that would be more resistant to degradation by peptidases. frontiersin.org

This research effort, which began in earnest in the early 1980s, led to the creation of the first generation of somatostatin analogs, such as octreotide, lanreotide, and vapreotide. researchgate.netfrontiersin.orgnih.gov These cyclic octapeptides had significantly longer half-lives, around 1.5 to 2 hours, and were designed to mimic the biological activity of natural somatostatin. frontiersin.org The primary goal was to harness somatostatin's ability to inhibit hormone release and cell growth for therapeutic applications. nih.gov

While these early analogs were successful, research continued to create compounds with more specific properties. TT-232 (this compound) emerged from this ongoing research as a structural derivative of somatostatin. iris-biotech.demedchemexpress.com Unlike its predecessors, which had broad endocrine effects, TT-232 was developed to have a more selective antiproliferative potential, particularly targeting tumor cells while avoiding the wide-ranging hormonal side effects. iris-biotech.demedchemexpress.com It represents a refinement in somatostatin analog research, moving towards tumor-selective agents. iris-biotech.de

Early Academic Investigations into Peptide-Based Biological Modulators

The development of Cap 232 also fits into the broader history of academic research on peptide-based biological modulators. Since the mid-20th century, scientists have been fascinated by peptides due to their high potency and selectivity as biological mediators. nih.govunivie.ac.at A major challenge in this field was overcoming the inherent limitations of peptides, such as low stability in plasma and short circulation times. univie.ac.atnih.gov

Early academic research focused on developing chemical modification strategies to stabilize these bioactive peptides against degradation by proteases. nih.gov This involved techniques like creating cyclic structures and incorporating D-amino acids (non-naturally occurring isomers), which are less susceptible to enzymatic breakdown. nih.gov The goal was to engineer peptides with enhanced drug-like properties.

This engineering mindset drove the discovery of numerous peptide modulators. acs.org By the time Cap 232 was being developed, the field had matured significantly, with established methods for designing and synthesizing peptides with specific desired characteristics. Cap 232, a synthetic cyclic heptapeptide, is a direct product of these advanced peptide chemistry strategies, designed to modulate specific cellular pathways. medkoo.comglpbio.com

Identification and Initial Characterization in Research Settings

Cap 232, also identified in research literature as TT-232 and TLN-232, was first described as a tumor-selective somatostatin analog with potent antitumor activity. iris-biotech.deiris-biotech.de A pivotal study published in 1996 by G. Kéri and colleagues presented TT-232 as a novel compound with strong growth-inhibitory effects on various tumor cell lines both in vitro and in vivo. iris-biotech.demedchemexpress.com

Initial characterization revealed that, unlike traditional somatostatin analogs, TT-232's mechanism of action was distinct. It was found to target the M2 isoform of pyruvate (B1213749) kinase (M2PK), an enzyme critical in the altered metabolism of cancer cells, a phenomenon known as the Warburg effect. medkoo.comglpbio.comi-med.ac.atresearchgate.net By targeting M2PK, Cap 232 disrupts the anaerobic glycolysis in tumor cells, a key pathway for their energy production and proliferation. medkoo.comresearchgate.netfiercebiotech.com This selective action on a metabolic enzyme preferentially expressed in tumor cells was a significant finding. medkoo.comresearchgate.netnih.gov

Further research demonstrated that Cap 232 induces apoptosis (programmed cell death) in a wide range of human tumor cell lines. iris-biotech.demedchemexpress.com Its antiproliferative effects were observed in models of colon, pancreatic, leukemia, and melanoma tumors. medchemexpress.com The compound was identified as a peptide agonist for somatostatin receptor subtypes 1 and 4 (SSTR1 and SSTR4), contributing to its biological activity. medchemexpress.com

Below are tables detailing the chemical properties and initial research findings for the compound.

Table 1: Chemical Compound Identification

Property Details Source(s)
Common Names This compound; TT-232 iris-biotech.demedkoo.comglpbio.com
Chemical Name H-D-Phe-Cys-Tyr-D-Trp-Lys-Cys-Thr-NH2 (disulfide bridged) iris-biotech.de
IUPAC Name (4R,7S,10R,13R)-10-((1H-indol-3-yl)methyl)-N-((2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl)-13-((R)-2-amino-3-phenylpropanamido)-7-(4-aminobutyl)-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxamide medkoo.com
Molecular Formula C45H58N10O9S2 iris-biotech.deglpbio.com
Molecular Weight 947.13 g/mol glpbio.com
CAS Number 147159-51-1 (net) iris-biotech.deglpbio.com

| Type | Synthetic cyclic heptapeptide; Somatostatin Analog | iris-biotech.demedkoo.comglpbio.com |

Table 2: Summary of Initial Research Findings

Research Area Finding Source(s)
Primary Target Pyruvate Kinase M2 (M2PK) medkoo.comglpbio.comresearchgate.netfiercebiotech.com
Mechanism of Action Disrupts tumor cell anaerobic glycolysis by targeting M2PK; Induces apoptosis. iris-biotech.demedkoo.commedchemexpress.com
Receptor Activity Agonist for somatostatin receptors SSTR1 and SSTR4. medchemexpress.com
In Vitro Activity Demonstrated antiproliferative effects and induction of apoptosis in various human tumor cell lines, including colon, pancreatic, leukemia, and melanoma. iris-biotech.demedchemexpress.com

| Key Characteristic | Exhibits selective antitumor activity with fewer of the broad endocrine side effects associated with earlier somatostatin analogs. | iris-biotech.de |

Compound Names Mentioned

Advanced Methodologies for Structural Elucidation of the Chemical Compound Cap 232; Tln 232

Spectroscopic Techniques for Peptide Sequence Determination and Cyclization Confirmation

The foundational step in the structural elucidation of 'Cap 232; TLN 232' involves the definitive confirmation of its amino acid sequence and the nature of its cyclic structure. While the sequence is known, spectroscopic techniques provide the experimental verification.

Amino Acid Analysis: Initial characterization often begins with acid hydrolysis of the peptide, followed by chromatographic separation and quantification of the constituent amino acids. This analysis confirms the presence and ratio of Phenylalanine, Cysteine, Tyrosine, Tryptophan, Lysine, and Threonine. Chiral chromatography is then employed to distinguish between the D- and L-isomers of the amino acids, confirming the presence of D-Phenylalanine and D-Tryptophan.

Edman Degradation: Although primarily used for linear peptides, Edman degradation can be applied after reductive cleavage of the disulfide bond that forms the cyclic structure of 'this compound'. This sequential degradation from the N-terminus of the linearized peptide provides direct evidence for the amino acid sequence.

Mass Spectrometry Approaches for Molecular Connectivity Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and probing the connectivity of 'this compound'. High-resolution mass spectrometry (HRMS) provides a precise molecular weight, which can be used to confirm the elemental composition of the peptide.

Tandem Mass Spectrometry (MS/MS): To confirm the amino acid sequence and the disulfide bridge, tandem mass spectrometry is employed. In an MS/MS experiment, the protonated molecule is isolated and then fragmented by collision-induced dissociation (CID) or other activation methods. The resulting fragment ions provide a wealth of structural information. For a cyclic peptide like 'this compound', the fragmentation pattern is more complex than that of a linear peptide. However, the analysis of the resulting b- and y-type ions, as well as internal fragment ions, allows for the reconstruction of the amino acid sequence. The presence of a disulfide bond can be inferred from the mass difference before and after reduction and alkylation.

A representative table of expected fragment ions from a hypothetical MS/MS analysis of the linearized 'this compound' is presented below.

Ion TypeFragment SequenceCalculated m/z
b₂D-Phe-Cys269.10
b₃D-Phe-Cys-Tyr432.16
b₄D-Phe-Cys-Tyr-D-Trp618.25
b₅D-Phe-Cys-Tyr-D-Trp-Lys746.35
y₁Thr-NH₂118.07
y₂Cys-Thr-NH₂221.10
y₃Lys-Cys-Thr-NH₂349.20
y₄D-Trp-Lys-Cys-Thr-NH₂535.29

This table is illustrative and represents theoretical monoisotopic masses of singly charged ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary to gain a detailed understanding of the conformational preferences of 'this compound'.

1D ¹H NMR: The 1D proton NMR spectrum provides initial information about the types of protons present and their chemical environment. The dispersion of signals in the amide region can indicate the presence of a well-defined structure.

2D NMR Experiments: A suite of 2D NMR experiments is required for a complete structural analysis:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for identifying amino acid spin systems.

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is essential for assigning all the protons of a particular amino acid residue.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), regardless of whether they are connected by bonds. The intensity of NOE cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing the crucial distance restraints for 3D structure calculation.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached heteronuclei, such as ¹³C or ¹⁵N. This aids in resonance assignment and provides information about the electronic environment of the atoms.

From these experiments, a set of distance and dihedral angle restraints can be derived. These experimental restraints are then used in molecular modeling programs to calculate an ensemble of 3D structures that are consistent with the NMR data. A hypothetical table of key NOE restraints that would be expected for a β-turn motif in 'this compound' is shown below.

Proton PairExpected DistanceStructural Implication
NH(i+1) - NH(i)StrongTurn/Helical structure
αH(i) - NH(i+1)StrongExtended/Turn structure
αH(i) - NH(i)Weak-
βH(i) - NH(i+1)MediumSide chain orientation

This table is a representative example of NOE restraints and their interpretation.

X-ray Crystallography Methodologies for Three-Dimensional Structure Analysis of 'this compound' and its Complexes

While NMR provides information about the solution-state conformation, X-ray crystallography can reveal the atomic-level structure of 'this compound' in the solid state. This technique is particularly valuable for studying the interactions of the peptide with its biological targets.

The process involves several key steps:

Crystallization: Growing well-ordered single crystals of 'this compound' or its complex with a target protein is often the most challenging step. This requires screening a wide range of conditions, including pH, temperature, precipitating agents, and peptide concentration.

Data Collection: The crystal is exposed to a beam of X-rays, and the resulting diffraction pattern is recorded. The intensities and positions of the diffracted spots contain information about the arrangement of atoms in the crystal.

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map. An atomic model of the peptide is then built into this map and refined to best fit the experimental data.

Data Collection
Space groupP2₁2₁2₁
Cell dimensions
a, b, c (Å)30.1, 45.2, 50.8
α, β, γ (°)90, 90, 90
Resolution (Å)1.8
Refinement
R-work / R-free0.18 / 0.22
No. of atoms550
Average B-factor (Ų)25.4

This table presents hypothetical crystallographic data for illustrative purposes.

Synthetic Strategies and Chemical Modification Research of Cap 232; Tln 232

Solid-Phase Peptide Synthesis (SPPS) Optimizations for 'Cap 232; TLN 232' Production

Solid-phase peptide synthesis (SPPS) is a cornerstone in the production of peptides like this compound. rsc.org This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. rsc.orgmdpi.com A common strategy is the Fmoc/tBu approach, where the N-terminus is temporarily protected by a base-labile Fmoc group, and side chains are protected by acid-labile groups. rsc.orgresearchgate.net

Key optimizations in SPPS for compounds like Cap 232 include the choice of resin, coupling reagents, and reaction conditions to maximize yield and purity. semanticscholar.orgrsc.org For instance, 2-chlorotrityl chloride resin is often used as it allows for the cleavage of the peptide under mild acidic conditions, keeping the side-chain protecting groups intact for subsequent solution-phase manipulations. uci.edu

The efficiency of the coupling and deprotection steps is critical. semanticscholar.org Coupling reagents such as HBTU/HOBt in DMF have been optimized for forming the amide bonds. mdpi.com The conditions for each step, including reaction time, temperature, and reagent concentration, are carefully controlled to ensure the complete addition of each amino acid and to minimize side reactions. semanticscholar.org Microwave-assisted SPPS has also emerged as a technique to accelerate synthesis by elevating temperatures and improving reaction efficiency, though it may require a larger excess of reagents. semanticscholar.org

Table 1: Common Parameters and Reagents in SPPS for Peptide Synthesis

Parameter/ReagentDescriptionCommon Choices
Resin The solid support to which the first amino acid is attached.2-Chlorotrityl chloride, Wang, Rink Amide rsc.orguci.edu
N-α Protection Temporary protecting group for the N-terminus of the amino acid.Fmoc (9-fluorenylmethyloxycarbonyl) rsc.org
Side-Chain Protection Protecting groups for reactive amino acid side chains.tBu (tert-butyl), Boc (tert-butyloxycarbonyl), Trt (trityl)
Coupling Reagents Reagents that activate the carboxylic acid for amide bond formation.HBTU, HATU, DIC/Oxyma mdpi.com
Deprotection Reagent Reagent used to remove the N-α protecting group.20% Piperidine in DMF uci.edu
Cleavage Cocktail Reagents used to cleave the peptide from the resin.Trifluoroacetic acid (TFA)-based cocktails uci.edu

Solution-Phase Synthetic Approaches for Cyclic Peptide Formation

Following the assembly of the linear peptide on the solid support, it is cleaved from the resin and brought into solution for cyclization. This solution-phase approach is critical for forming the cyclic structure of this compound. mdpi.com The cyclization, typically a head-to-tail linkage, involves forming an amide bond between the N-terminal amine and the C-terminal carboxylic acid. sb-peptide.com

This intramolecular reaction is performed under high dilution to favor it over intermolecular polymerization. arkat-usa.org The choice of cyclization reagent is crucial for achieving good yields. Reagents such as HATU, HBTU, and PyBOP are commonly employed to facilitate the macrolactamization. mdpi.com For example, the cyclization of a linear precursor using HATU and DIPEA (Hünig's base) has been reported with yields around 22%. mdpi.com The solvent, typically a non-protic polar solvent like DMF or DCM, also plays a significant role in the reaction's success. mdpi.com

Strategies for Disulfide Bridge Formation in Cyclic Peptides

The disulfide bridge between two cysteine residues is a key structural feature of this compound, contributing to its conformational rigidity and biological activity. iris-biotech.dewikipedia.org The formation of this bond is a critical step in the synthesis. researchgate.net

One common strategy involves the use of orthogonally protected cysteine residues. sb-peptide.com The thiol side chains of the cysteines are protected with groups like Acm (acetamidomethyl), which are stable during the SPPS and initial cyclization steps. arkat-usa.org After the formation of the peptide backbone, these protecting groups are selectively removed, and the resulting free thiols are oxidized to form the disulfide bond. arkat-usa.org

The oxidation can be achieved using various reagents, with iodine being a common choice. arkat-usa.org The reaction is performed under highly dilute conditions to prevent the formation of intermolecular disulfide bonds and other side products. arkat-usa.org Air oxidation is another, milder method that can be employed. The correct formation of the disulfide bridge is often confirmed by mass spectrometry analysis. biopharmaspec.com

Rational Design Principles for Analogues and Derivatives of 'this compound'

The rational design of analogues and derivatives of this compound aims to improve its therapeutic properties, such as receptor selectivity, metabolic stability, and bioavailability. promegaconnections.comgoogle.com This process is guided by an understanding of the parent molecule's structure and its interaction with its biological targets. nitrkl.ac.in

One approach is to substitute specific amino acids in the peptide sequence. biorxiv.org For example, replacing natural L-amino acids with D-amino acids can increase resistance to proteolytic degradation. The modification of side chains can also be used to alter the peptide's polarity and binding affinity. biorxiv.org

Another strategy is to modify the peptide backbone itself, creating peptidomimetics. google.com This can involve introducing non-natural amino acids or altering the amide bonds to enhance stability. google.com The goal is to create a molecule that mimics the biological activity of the original peptide but with improved pharmacological characteristics. google.com For example, replacing the disulfide bridge with a more stable linkage, such as a thioether bond, has been explored to enhance metabolic stability. sb-peptide.compromegaconnections.com

Methodological Investigations in Structure-Activity Relationship (SAR) Studies of 'this compound' Analogues

Structure-Activity Relationship (SAR) studies are essential for understanding how chemical structure correlates with biological activity. For this compound analogues, SAR studies involve synthesizing a library of related compounds and evaluating their activity in various assays. nitrkl.ac.in

The synthesis of these analogue libraries is often facilitated by high-throughput methods. By systematically varying the amino acid sequence, side chains, and macrocyclic structure, researchers can map the chemical space around the parent compound. promegaconnections.com

The biological activity of the analogues is then assessed. This can include measuring their binding affinity to specific receptors, their ability to inhibit enzymes, or their cytotoxic effects on cancer cell lines. aacrjournals.org By comparing the activity of different analogues, researchers can identify key structural features that are important for the desired biological effect. This information is then used to guide the design of the next generation of more potent and selective compounds. nitrkl.ac.in

Mechanistic Investigations of Cap 232; Tln 232 Interactions with Biological Targets

Identification and Validation of Pyruvate (B1213749) Kinase M2 (PKM2) as a Molecular Target of 'Cap 232; TLN 232'

Pyruvate kinase M2 (PKM2) has been identified as a principal molecular target of Cap 232. medkoo.comtargetmol.com PKM2 is a critical enzyme in the glycolytic pathway, and its M2 isoform is predominantly expressed in tumor cells, playing a pivotal role in cancer metabolism. medkoo.comtargetmol.comlongdom.org The interaction of Cap 232 with PKM2 disrupts the anaerobic glycolysis in tumor cells, a metabolic pathway on which many cancer cells heavily rely. targetmol.comtargetmol.com

Research has demonstrated that Cap 232 induces the nuclear translocation of PKM2. iris-biotech.deiris-biotech.deresearchgate.net This shift of PKM2 from the cytoplasm to the nucleus is a key event that can trigger programmed cell death in cancer cells, a process that appears to be independent of its enzymatic activity and is isoform-specific. researchgate.net This targeted action on PKM2, an enzyme highly expressed in various cancers, validates it as a significant molecular target for the therapeutic potential of Cap 232. longdom.orgresearchgate.net

Cap 232 functions as an inhibitor of PKM2, which is a rate-limiting enzyme in glycolysis. medkoo.comlongdom.orgnih.gov Tumor cells preferentially express the M2 isoform of pyruvate kinase, which can switch between a highly active tetrameric form and a less active dimeric form. researchgate.net This regulation allows cancer cells to divert glucose metabolites from energy production towards anabolic processes that support rapid cell proliferation. longdom.org

Cap 232 disrupts this process by targeting PKM2, which may interfere with the anaerobic glycolysis of tumor cells. targetmol.comtargetmol.com The compound promotes the formation of the low-activity state of pyruvate kinase, leading to metabolic stress and subsequent death of cancer cells. researchgate.net This inhibitory action on a key glycolytic enzyme underscores the compound's role in targeting the metabolic vulnerabilities of cancer.

The activity of PKM2 is allosterically regulated, in part by its quaternary structure. The tetrameric form of the enzyme is highly active, while the dimeric form is less active. researchgate.net This switch between the two forms is a crucial control point in cancer cell metabolism. researchgate.net The dimeric form of PKM2 has been shown to act as a protein kinase in the nucleus, contributing to chromatin remodeling and gene transcription that supports tumor growth. longdom.org

Cap 232 influences the equilibrium between these two forms. By inducing the translocation of PKM2 to the nucleus, Cap 232 effectively modulates its cellular function. iris-biotech.deresearchgate.netthno.org This action suggests an allosteric effect on the enzyme, shifting its function away from cytoplasmic glycolysis and towards nuclear activities that ultimately result in programmed cell death. researchgate.net

Research on Somatostatin (B550006) Receptor (SSTR) Agonist Activity of 'this compound'

In addition to its effects on PKM2, Cap 232 is also recognized as a somatostatin analogue. iris-biotech.demedchemexpress.com It functions as a peptide agonist for somatostatin receptors (SSTRs), which are G-protein coupled receptors involved in a wide range of physiological processes. medchemexpress.comdcchemicals.com Unlike the natural hormone somatostatin, Cap 232 exhibits a selective agonist profile. iris-biotech.de

Research has shown that Cap 232 is a selective agonist for SSTR1 and SSTR4. medchemexpress.comdcchemicals.com It demonstrates high-affinity binding to these receptor subtypes. dcchemicals.com One study reported an IC50 value of 0.1 nM for Cap 232 at the somatostatin receptor type 4 (SSTR4). idrblab.net This high affinity and specificity for SSTR1 and SSTR4 distinguish it from other somatostatin analogues and are central to its unique biological activity profile. iris-biotech.de

The activation of SSTRs by agonists typically initiates a cascade of downstream signaling events. While Cap 232 is known to be an SSTR1/SSTR4 agonist, the specific downstream signaling pathways it modulates are a subject of ongoing research. medchemexpress.comdcchemicals.com Generally, SSTR activation can lead to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of phosphotyrosine phosphatases. However, some of the effects of Cap 232, such as the induction of apoptosis in A431 cells, appear to be unrelated to traditional somatostatin signaling. This suggests that Cap 232 may trigger unique or cell-type-specific signaling cascades following receptor binding. Early intracellular signals observed after treatment with TT-232 include the transient activation of extracellular signal-regulated kinase (ERK2) and a more sustained activation of stress-activated protein kinases like JNK/SAPK and p38MAPK.

Exploration of Cellular Metabolic Reprogramming Induced by 'this compound'

A hallmark of cancer cells is the reprogramming of their metabolic pathways to support rapid proliferation and survival. longdom.orgnih.govnih.gov Cap 232 induces significant metabolic reprogramming in cancer cells, primarily through its inhibition of PKM2. longdom.orgnih.gov By disrupting glycolysis, the compound forces cancer cells to alter their energy production and biosynthetic pathways. targetmol.comtargetmol.com

Perturbation of Glycolytic Flux and Associated Metabolic Pathways

'this compound' primarily exerts its influence on cellular metabolism by targeting Pyruvate Kinase M2 (PKM2), a key enzyme in the glycolytic pathway. nih.govcancer.govnih.govfrontiersin.org PKM2 catalyzes the final rate-limiting step of glycolysis, the conversion of phosphoenolpyruvate (B93156) (PEP) to pyruvate. longdom.org In many cancer cells, PKM2 is the predominant isoform and acts as a metabolic switch, directing glucose metabolites toward either energy production or anabolic processes. nih.govfrontiersin.orglongdom.org

Research indicates that 'this compound' functions as a PKM2 inhibitor. nih.govfrontiersin.orgthno.org This inhibition disrupts the normal anaerobic glycolytic flux within tumor cells. cancer.govmedkoo.com One of the critical consequences of this interaction is the induced translocation of cytosolic PKM2 into the nucleus, an event linked to the initiation of apoptotic processes. nih.gov By impeding the function of PKM2, the compound effectively creates a bottleneck at the end of the glycolytic sequence. This perturbation forces a redirection of glycolytic intermediates into alternative metabolic routes, such as the Pentose (B10789219) Phosphate (B84403) Pathway (PPP). longdom.orghilarispublisher.com This shunting is significant because the PPP is responsible for producing nucleotide precursors and NADPH, which are essential for macromolecular biosynthesis and maintaining redox balance. hilarispublisher.comnih.gov

Metabolic Target/PathwayRole in Cellular MetabolismEffect of 'this compound' Interaction
Pyruvate Kinase M2 (PKM2) Catalyzes the final step of glycolysis, converting PEP to pyruvate. longdom.orgInhibited, leading to disruption of glycolytic flux and nuclear translocation. nih.govcancer.govnih.gov
Glycolysis Central pathway for glucose metabolism to produce energy and precursors. frontiersin.orgDisrupted; flow of intermediates towards pyruvate is reduced. cancer.govmedkoo.com
Pentose Phosphate Pathway (PPP) Produces nucleotide precursors and NADPH for biosynthesis and redox balance. hilarispublisher.comFlux is potentially increased as glycolytic intermediates are shunted away from PKM2. longdom.orghilarispublisher.com

Impact on ATP Production and Biosynthetic Precursor Availability

The disruption of the glycolytic pathway by 'this compound' has a direct and significant impact on cellular energy production. Proliferating cancer cells, in particular, rely heavily on aerobic glycolysis (the Warburg effect) for rapid ATP generation. frontiersin.orgnih.gov By inhibiting PKM2, a critical enzyme for this process, 'this compound' compromises the cell's ability to efficiently produce ATP through glycolysis. nih.govscribd.com This inhibition can lead to ATP depletion, creating an energy crisis within the cell. nih.gov

Simultaneously, the bottleneck at the PKM2 step leads to an accumulation of upstream glycolytic intermediates. longdom.org This increase in the pool of precursor molecules makes them available for various biosynthetic pathways essential for rapidly dividing cells. hilarispublisher.comnih.gov For example, these intermediates can be funneled into the synthesis of nucleotides (via the PPP), lipids, and non-essential amino acids, which are the fundamental building blocks required for cell proliferation. longdom.orgnih.gov Therefore, while 'this compound' curtails the primary energy-generating function of glycolysis, it paradoxically increases the availability of substrates for anabolic reactions, a metabolic state that is ultimately unsustainable and contributes to cellular stress. longdom.orgnih.gov

Cellular ResourceImpact of 'this compound'Mechanism
ATP Production Reduced. nih.govInhibition of PKM2 disrupts the high-rate glycolytic flux, which is a primary source of ATP in rapidly proliferating cells. nih.govnih.govscribd.com
Biosynthetic Precursors Availability is altered. longdom.orgnih.govThe block at the final glycolytic step leads to an accumulation of upstream intermediates, which are then shunted into anabolic pathways (e.g., for nucleotide and lipid synthesis). longdom.orghilarispublisher.comnih.gov

Molecular Mechanisms of Induced Cellular Apoptosis and Proliferation Modulation by 'this compound' in Research Models

The metabolic perturbations induced by 'this compound' culminate in significant anti-proliferative and pro-apoptotic effects in various cancer cell models. medchemexpress.comnih.gov The compound has been shown to inhibit cancer cell proliferation and trigger programmed cell death, or apoptosis. iris-biotech.demedchemexpress.comresearchgate.net

The induction of apoptosis is directly linked to its primary mechanism of action on PKM2. nih.gov The translocation of inhibited PKM2 to the nucleus is a key event that provokes apoptotic cell death. nih.gov Furthermore, research has shown that treatment with 'this compound' can lead to cell cycle arrest, which prevents cancer cells from dividing and growing. nih.gov In vitro studies have consistently demonstrated these effects across a range of human tumor cell lines, highlighting its broad-spectrum antitumor potential. medchemexpress.com

The table below summarizes the observed antiproliferative effects of 'this compound' on various human tumor cell lines.

Cell Line (Cancer Type)Observed EffectReference
HT-29 (Colon)Apoptosis Induction medchemexpress.com
SW620 (Colon)Apoptosis Induction medchemexpress.com
P818 (Pancreatic)Apoptosis Induction, 98% Proliferation Inhibition medchemexpress.com
K-562 (Leukemia)Apoptosis Induction, 95% Proliferation Inhibition medchemexpress.com
WM 938/B (Melanoma)Apoptosis Induction medchemexpress.com
HT-58 (Lymphoma)Apoptosis Induction medchemexpress.com
MCF7 (Breast)87% Proliferation Inhibition medchemexpress.com
PC-3 (Prostate)90% Proliferation Inhibition medchemexpress.com

Biochemical and Cellular Research Models for Cap 232; Tln 232 Studies

In Vitro Enzyme Activity Assays for PKM2 Modulation

To understand how 'Cap 232; tln 232' affects the enzymatic function of PKM2, researchers employ in vitro enzyme activity assays. These assays directly measure the catalytic activity of purified PKM2 in a controlled, cell-free environment. The primary goal is to determine whether the compound acts as an activator or an inhibitor of the enzyme. nih.gov Two commonly used methods for assessing pyruvate (B1213749) kinase activity are the lactate (B86563) dehydrogenase (LDH)-coupled assay and the luciferase-based assay. nih.govastx.com

Lactate Dehydrogenase (LDH)-Coupled Assay : This is a fluorescence-based method that monitors the production of pyruvate, the product of the PKM2 reaction. nih.gov In this coupled reaction, lactate dehydrogenase catalyzes the conversion of pyruvate to lactate, which involves the oxidation of NADH to NAD+. The decrease in NADH concentration is measured by monitoring the reduction in absorbance at 340 nm, which is proportional to the PKM2 activity. astx.com A significant drawback of this method is potential interference from compounds that also absorb light at 340 nm. nih.gov

Luciferase Assay : This assay has gained preference due to its reliability and flexibility. nih.gov It quantifies the amount of ATP produced by the PKM2-catalyzed reaction. The ATP is then used by the firefly luciferase enzyme in a reaction that produces light (luminescence). The intensity of the luminescent signal is directly proportional to the amount of ATP generated, and therefore to the activity of PKM2. nih.gov This method is advantageous as it can detect both activation and inhibition and is less prone to interference from fluorescent compounds compared to the LDH assay. nih.govastx.com

Assay MethodPrincipleDetection MethodKey AdvantagesPotential Limitations
LDH-Coupled AssayMeasures pyruvate production by coupling it to the LDH-catalyzed oxidation of NADH to NAD+.Spectrophotometry (decrease in absorbance at 340 nm). astx.comFrequently used for quantitative determination of PKM2 activity. nih.govInterference from compounds that absorb light at 340 nm. nih.gov
Luciferase AssayMeasures ATP production using the ATP-dependent firefly luciferase reaction.Luminometry (light emission). nih.govHigh reliability and flexibility; detects both activation and inhibition profiles. nih.govPotential for interference from compounds that affect luciferase activity.

Cell-Free Systems for 'this compound' Binding and Interaction Studies

Cell-free systems are invaluable for studying the direct physical binding and interactions of 'this compound' with its molecular targets, primarily PKM2, without the complexities of a cellular environment. nih.gov These systems allow for the rapid production of recombinant proteins and the analysis of their interactions in a controlled setting. nih.govnih.gov

Methodologies applicable for these studies include:

Cell-Free Protein Expression : Systems derived from various cell extracts can be used to synthesize the target protein (e.g., PKM2). This provides a clean source of the protein for subsequent binding assays. nih.gov

Surface Plasmon Resonance (SPR) : SPR is a powerful biophysical technique for dynamically detecting biomolecular interactions in real-time. mdpi.com It can be used to quantify the binding affinity and kinetics of 'this compound' to purified PKM2, providing precise data on the interaction. nih.gov

Amplified Luminescent Proximity Homogeneous Assay (ALPHA) Screen : This technology is a sensitive, bead-based assay used to study biomolecular interactions. nih.gov It could be adapted to detect the binding of 'this compound' to PKM2 by labeling the components and measuring the resulting luminescent signal when they are in close proximity.

Cell Line-Based Studies for Mechanistic Biological Effects

To understand the biological consequences of 'this compound' activity within a living system, researchers utilize various cancer cell lines. These models allow for the investigation of the compound's effects on cell health, proliferation, death, and metabolism. cancerrxgene.orgresearchgate.netcancerrxgene.org Studies have shown that 'this compound' can inhibit the growth of various cancer cell lines, including those from breast and esophageal cancers. nih.gov

Cell viability and proliferation assays are fundamental for determining the cytotoxic or cytostatic effects of 'this compound'. assaygenie.com These assays measure different aspects of cell health, from metabolic activity to DNA synthesis.

DNA Synthesis Assays (BrdU, EdU) : These assays measure the incorporation of nucleotide analogs, bromodeoxyuridine (BrdU) or ethynyldeoxyuridine (EdU), into newly synthesized DNA during cell division. This provides a direct measure of cell proliferation. The EdU assay is often preferred as it uses a faster "click chemistry" detection method that does not require harsh DNA denaturation.

ATP-Based Luminescent Assays : The amount of ATP in a cell population is directly correlated with the number of viable cells. This assay uses the firefly luciferase enzyme to generate a luminescent signal from cellular ATP, offering a highly sensitive and high-throughput method to assess cell viability.

Assay TypePrincipleCommon ExamplesInformation Gained
Metabolic ActivityReduction of a tetrazolium salt to a colored formazan (B1609692) product by viable cells. thermofisher.comMTT, XTT, WST-1. Overall cell health and metabolic status.
DNA SynthesisIncorporation of nucleotide analogs into DNA during replication. BrdU, EdU. Rate of cell division and proliferation.
Membrane IntegrityExclusion of dyes (e.g., Trypan Blue, Propidium Iodide) by intact membranes of live cells. Trypan Blue, Calcein-AM/PI staining. thermofisher.comDistinction between live and dead cells.
ATP QuantificationMeasurement of ATP levels using a luciferase-based reaction. Luminescent ATP Assay. Number of viable cells based on energy content.

'this compound' is known to induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov Analyzing the specific pathways involved is key to understanding its mechanism. Apoptosis can proceed through two main routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of caspases. mdpi.comnih.gov

Key methodologies include:

Annexin V/Propidium Iodide (PI) Staining : This is a common flow cytometry-based method to detect apoptosis. Annexin V binds to phosphatidylserine (B164497), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, indicating late-stage apoptosis or necrosis. nih.govnih.gov

Caspase Activity Assays : The activation of caspases, a family of proteases, is a hallmark of apoptosis. nih.gov Assays can measure the activity of specific caspases (e.g., caspase-3, -7, -8, -9) using fluorescent substrates to confirm the engagement of apoptotic signaling pathways. nih.gov

Western Blot Analysis : This technique is used to detect key apoptotic proteins. For example, researchers can look for the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3 and -7, or changes in the expression levels of Bcl-2 family proteins, which regulate the intrinsic pathway. nih.govplos.org

Nuclear Staining : Dyes like DAPI or Hoechst 33342 are used to visualize nuclear morphology. nih.govmdpi.com Apoptotic cells often exhibit characteristic changes such as chromatin condensation and nuclear fragmentation, which can be observed by fluorescence microscopy. mdpi.com

Interestingly, research on TT-232 has shown that its induction of PKM2 nuclear translocation can lead to a caspase-independent form of apoptosis, highlighting a unique mechanistic aspect of this compound. researchgate.net

Given that 'this compound' targets PKM2, a critical enzyme in glycolysis, understanding its impact on cellular metabolism is essential. nih.govnih.gov Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. nih.govrsc.org

The most common approach is 13C-Metabolic Flux Analysis (13C-MFA) . nih.govcreative-proteomics.com The general workflow involves:

Labeling : Culturing cells in a medium containing a stable isotope-labeled substrate, such as 13C-glucose. semanticscholar.org

Metabolite Extraction : After a period of incubation, intracellular metabolites are extracted from the cells.

Analysis : The isotopic labeling patterns of the metabolites are measured using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. rsc.org

Computational Modeling : The labeling data is fed into a computational model of the cell's metabolic network. By fitting the experimental data to the model, the fluxes through various pathways (e.g., glycolysis, pentose (B10789219) phosphate (B84403) pathway, TCA cycle) can be calculated. nih.govresearchgate.net

By using 13C-MFA, researchers can precisely determine how 'this compound' alters glucose metabolism and redirects metabolic flux in cancer cells, providing a quantitative understanding of its mechanism of action. creative-proteomics.com

Protein-Protein Interaction (PPI) Study Methodologies Applied to 'this compound' Research

The function of 'this compound' is intimately linked to its ability to modulate PKM2, which can itself participate in various protein-protein interactions, especially after translocating to the nucleus. researchgate.netnih.gov Studies indicate that upon treatment with TT-232, PKM2 moves into the nucleus. researchgate.net In the nucleus, dimeric PKM2 can act as a protein kinase and interact with transcription factors, influencing gene expression. researchgate.net Methodologies to study these interactions are crucial.

Co-Immunoprecipitation (Co-IP) : This is a widely used technique to identify protein interaction partners. An antibody targeting a protein of interest (e.g., PKM2) is used to pull it out of a cell lysate. Any proteins bound to it are also pulled down and can be identified by mass spectrometry or Western blotting. nih.gov This could be used to find nuclear binding partners of PKM2 after treatment with 'this compound'.

Yeast Two-Hybrid (Y2H) Assay : A genetic method used to discover protein-protein interactions by testing for physical interactions between two proteins in yeast cells. walshmedicalmedia.com

Resonance Energy Transfer (FRET/BRET) : Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) are techniques used to measure the proximity of two proteins in living cells. mdpi.com They involve tagging the potential interacting proteins with different fluorescent or luminescent reporters. An energy transfer event occurs only when the proteins are very close, indicating an interaction.

Computational Modeling and Docking : Molecular docking is a computational technique that predicts the preferred orientation of one molecule to another when they bind to form a stable complex. walshmedicalmedia.comstonybrook.edu This can be used to model how 'this compound' might influence the interaction of PKM2 with other proteins.

Co-immunoprecipitation and Affinity Purification-Mass Spectrometry Approaches

While traditional co-immunoprecipitation studies involving Cap 232 are not extensively detailed in the available literature, a key interacting protein was identified using an affinity purification approach coupled with mass spectrometry. In this method, researchers utilized a radiolabeled form of TT-232 ([¹²⁵I]TT-232) to probe cell lysates from A431 human epidermoid carcinoma cells. The use of a chemical cross-linker stabilized the interaction between TT-232 and its binding partners, allowing for the subsequent purification and identification of a 60-kDa protein. This protein was identified through tryptic fragment tandem mass spectroscopy as the M2 isoform of pyruvate kinase (PKM2). researchgate.net This discovery was significant as it pointed to a novel mechanism of action for a somatostatin (B550006) analog, linking it directly to a key enzyme in tumor cell metabolism. researchgate.net

This affinity-based proteomic approach was crucial in uncovering that PKM2 is a direct cytosolic target of TT-232, thereby providing a foundation for further mechanistic studies into its anti-cancer effects. researchgate.net

Biolayer Interferometry (BLI) and Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis

Surface Plasmon Resonance (SPR) has been employed to investigate the molecular interactions of TT-232 at a kinetic level. Although detailed kinetic constants such as association (ka) and dissociation (kd) rates are not extensively published, SPR was used to demonstrate that TT-232 interferes with the interaction between pyruvate kinase M2 (PKM2) and tubulin. researchgate.net This finding suggests that TT-232 may disrupt the cellular localization and non-metabolic functions of PKM2 by altering its protein-protein interactions within the cytoplasm. researchgate.net

There are currently no publicly available research articles detailing the use of Biolayer Interferometry (BLI) for the kinetic binding analysis of Cap 232.

Ex Vivo Organotypic Culture Models for Investigating Tissue-Level Effects (mechanistic)

Current research available in the public domain does not specify the use of ex vivo organotypic culture models for the investigation of the tissue-level effects of Cap 232. Studies have primarily focused on in vitro cell lines and in vivo animal models to understand its mechanistic properties.

In Vivo Animal Model Research for Mechanistic Insights into Biological System Interactions

In vivo animal models have been fundamental in elucidating the mechanistic pathways through which Cap 232 exerts its therapeutic effects, particularly its antitumor and anti-inflammatory activities. These studies have provided critical insights into how the compound interacts with biological systems at an organismal level.

One of the key mechanisms unraveled through animal model research is the role of the somatostatin receptor type 4 (SSTR4) in mediating the analgesic and anti-inflammatory effects of TT-232. In models of chronic neuropathic pain and arthritis in mice, the administration of TT-232 resulted in significant analgesic effects in wild-type mice. nih.govnih.govmtak.huresearchgate.net Crucially, these effects were absent in SSTR4-deficient mice, providing strong evidence that the activation of SSTR4 is a primary mechanism for its pain-relieving and anti-inflammatory properties. nih.govnih.govmtak.huresearchgate.net

The antitumor activity of TT-232 has also been extensively studied in various rodent tumor models. A significant mechanistic insight from these studies is the induction of apoptosis, or programmed cell death, in tumor cells. biocrick.com This pro-apoptotic effect is a key contributor to its efficacy in reducing tumor volume and increasing survival time in animal models of leukemia, sarcoma, and melanoma. researchgate.net

Furthermore, a pivotal mechanism of action identified through cellular and subsequently supported by the context of in vivo effects is the nuclear translocation of its cytosolic target, pyruvate kinase M2 (PKM2). Treatment with TT-232 was shown to induce the movement of PKM2 from the cytoplasm into the nucleus of cancer cells. researchgate.netaacrjournals.orgnih.govnih.gov This translocation is significant as nuclear PKM2 has been shown to play a role in caspase-independent cell death. nih.gov The induction of apoptosis by TT-232 in human glioblastoma cells was found to be dependent on PKM2, as the knockdown of PKM2 expression attenuated the cytotoxic effects of the compound. aacrjournals.org This highlights the critical role of the TT-232-PKM2 interaction in its cancer-fighting mechanism.

The following table summarizes key findings from in vivo animal model research on Cap 232:

Model SystemTherapeutic AreaKey Mechanistic Insight
Mice with chronic neuropathic painAnalgesiaAnalgesic effect is mediated through the activation of the SSTR4 receptor. nih.govnih.govmtak.huresearchgate.net
Mice with arthritisAnti-inflammatoryAnti-inflammatory action is dependent on the presence of the SSTR4 receptor. nih.govnih.govmtak.huresearchgate.net
Rodent tumor models (leukemia, sarcoma, melanoma)OncologyAntitumor activity is associated with the induction of apoptosis in cancer cells. researchgate.net
Human glioblastoma cell line (in the context of in vivo effects)OncologyCytotoxicity is mediated by the interaction with PKM2 and its subsequent translocation to the nucleus, leading to caspase-dependent apoptosis. aacrjournals.org

These in vivo studies have been crucial in validating the mechanisms of action of Cap 232 that were initially observed in cellular models, and they provide a strong rationale for its development as a therapeutic agent for both cancer and inflammatory conditions.

Computational Chemistry and Theoretical Modeling of Cap 232; Tln 232

Molecular Docking Simulations for Predicting Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., Cap 232) when bound to a second molecule (the target or receptor, e.g., PKM2) to form a stable complex. researchgate.net The primary goal of molecular docking is to predict the binding mode and affinity of the ligand. This is achieved by sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a function that estimates the binding energy.

For Cap 232, docking simulations would be crucial to elucidate its interaction with PKM2. PKM2 activity is regulated by its quaternary structure, existing as a highly active tetramer and a less active dimer; the dimeric form is more prevalent in cancer cells. nih.gov Docking studies could investigate whether Cap 232 preferentially binds to the monomeric, dimeric, or tetrameric forms of PKM2. Furthermore, these simulations can identify the specific amino acid residues within the binding pocket that form key interactions—such as hydrogen bonds, hydrophobic interactions, or salt bridges—with the heptapeptide. For instance, docking could reveal interactions with allosteric sites, which are common in PKM2 regulation, rather than the active site where phosphoenolpyruvate (B93156) (PEP) binds. nih.govnih.gov

A typical output from a molecular docking study would include a ranked list of binding poses and their corresponding predicted binding affinities. This information is invaluable for understanding the mechanism of inhibition and for the rational design of more potent and selective analogs.

Table 1: Illustrative Molecular Docking Results for a Peptide Inhibitor with PKM2

Docking PosePredicted Binding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
1-9.8Arg399, Ser402, Glu396Hydrogen Bond, Electrostatic
2-9.5Phe245, Ile249, Pro296Hydrophobic
3-9.1Lys305, Asp295Salt Bridge, Hydrogen Bond

Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govresearchgate.net MD simulations are governed by the principles of classical mechanics, where the forces between atoms are calculated using a force field. By solving Newton's equations of motion, MD simulations can track the trajectory of the protein-ligand complex, providing insights into its conformational flexibility and the stability of the binding. researchgate.netacs.org

For the Cap 232-PKM2 complex, MD simulations would be employed to:

Assess Binding Stability: By running simulations for tens to hundreds of nanoseconds, researchers can observe whether the peptide remains stably bound within the predicted docking pose. Root Mean Square Deviation (RMSD) of the ligand with respect to the protein's binding site is a common metric to evaluate stability. nih.gov

Analyze Conformational Changes: MD can reveal how the binding of Cap 232 influences the conformational dynamics of PKM2. semanticscholar.org This is particularly relevant for an allosterically regulated enzyme like PKM2, where binding at one site can induce conformational shifts at a distant active site, potentially promoting the less active dimeric state. nih.gov

Refine Binding Poses: The dynamic nature of MD can help refine the initial binding poses obtained from docking, leading to a more accurate representation of the interaction. researchgate.net

The results from MD simulations can provide a deeper understanding of the thermodynamic and kinetic aspects of Cap 232 binding to PKM2.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to study the electronic structure and reactivity of molecules. core.ac.uklu.se Unlike the classical mechanics approach of MD, QC methods provide a highly detailed description of electron distribution, orbital energies, and the nature of chemical bonds. nih.gov Methods like Density Functional Theory (DFT) are often employed to achieve a balance between accuracy and computational cost. mjcce.org.mk

In the context of Cap 232, QC calculations can be applied to:

Characterize the Ligand: Determine the intrinsic electronic properties of the Cap 232 peptide, such as its electrostatic potential, frontier molecular orbitals (HOMO/LUMO), and charge distribution. mjcce.org.mk This information helps in understanding its inherent reactivity and interaction preferences.

Analyze Binding Interactions: For key interactions identified through docking and MD, QC calculations can provide a more accurate estimation of their energies and nature (e.g., distinguishing between a strong hydrogen bond and a weaker electrostatic interaction).

Parameterize Force Fields: QC calculations can be used to derive accurate parameters for the ligand (Cap 232) that are not available in standard molecular mechanics force fields, thereby improving the reliability of subsequent MD simulations. lu.se

These calculations provide fundamental insights that are not accessible through classical simulation methods.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Peptide Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of compounds with their biological activity. longdom.orgnih.gov A QSAR model is a mathematical equation that relates numerical descriptors of a molecule's structure (e.g., physicochemical properties, topological indices) to its activity (e.g., inhibitory concentration, IC50). researchgate.netnih.gov

For Cap 232, developing a QSAR model would be a strategic step in designing new, improved peptide inhibitors of PKM2. ethz.ch The process involves:

Data Collection: Assembling a dataset of peptides similar to Cap 232 with their experimentally measured inhibitory activities against PKM2.

Descriptor Calculation: Generating a wide range of molecular descriptors for each peptide that quantify various aspects of their structure. For peptides, these can include properties of the constituent amino acids. nih.gov

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that best predicts activity based on the calculated descriptors. nih.govarxiv.org

Validation: Rigorously validating the model to ensure its predictive power for new, untested compounds. oecd.org

A validated QSAR model can be used to virtually screen new peptide designs, prioritizing the most promising candidates for synthesis and testing, thereby accelerating the drug discovery process. jocpr.com

In Silico Prediction of Binding Modes and Allosteric Sites

The function of many proteins is regulated by allostery, where the binding of a modulator at an allosteric site influences the protein's activity at a distant functional site. shsmu.edu.cn PKM2 is a well-known allosteric enzyme, and its activity is modulated by various small molecules. nih.govlongdom.org In silico methods are instrumental in identifying potential allosteric sites and predicting how ligands like Cap 232 might bind to them.

Computational tools and servers like PARS or AlloReverse use algorithms that analyze protein structure and dynamics to predict pockets on the protein surface that could function as allosteric sites. shsmu.edu.cnuab.cat These methods often look for conserved pockets that are distinct from the active site and exhibit dynamic properties suggestive of a regulatory role. nih.gov Once a potential allosteric site is identified, molecular docking and MD simulations (as described in 6.1 and 6.2) can be used to predict the specific binding mode of Cap 232 within that site. These predictions can then guide experimental studies, such as site-directed mutagenesis, to validate the allosteric mechanism.

Table 2: Example of Predicted Allosteric Site Properties on PKM2

Predicted Site IDPocket Volume (ų)Druggability ScoreKey ResiduesConservation Score
AlloSite_14500.85Tyr105, His109, Ile112High
AlloSite_23200.71Met205, Val210, Pro214Moderate
AlloSite_32800.65Phe28, Leu32, Thr55Low

Network-Based Biology Analysis for Target Identification and Pathway Analysis

Network-based biology integrates high-throughput data to model complex biological systems as networks of interacting components. numberanalytics.comresearchgate.net In these networks, nodes can represent genes, proteins, or metabolites, and edges represent their interactions or relationships. mdpi.com This approach provides a systems-level understanding of cellular processes and disease mechanisms. coursera.org

In the context of Cap 232, network analysis is valuable for:

Pathway Analysis: Mapping the effects of PKM2 inhibition by Cap 232 across the entire metabolic network. This can help predict downstream consequences, such as the activation or inhibition of compensatory pathways. mdpi.com

Identifying Off-Targets: By examining the protein-protein interaction network, researchers can identify other proteins that might interact with Cap 232, predicting potential off-target effects.

Discovering Biomarkers: Network analysis can help identify other nodes in the network whose expression or activity levels correlate with sensitivity to Cap 232, suggesting potential biomarkers for patient stratification.

Tools like Cytoscape and platforms that integrate various 'omics' data are commonly used to construct and analyze these biological networks, providing a holistic view of the drug's mechanism of action. numberanalytics.commy-mooc.com

Advanced Analytical Techniques in Cap 232; Tln 232 Research

Metabolomics Profiling via LC-MS/MS for Glycolysis Pathway Analysis

Metabolomics, particularly when coupled with Liquid Chromatography-Mass Spectrometry (LC-MS/MS), offers a powerful lens to observe the comprehensive effects of a compound on cellular metabolism. unitylabservices.eu This approach is especially relevant for Cap 232, which is reported to target and inhibit Pyruvate (B1213749) Kinase M2 (M2PK), a critical enzyme in the glycolytic pathway. medkoo.com M2PK is the predominant isoform in tumor cells and plays a pivotal role in the altered metabolic state of cancer, often referred to as the Warburg effect or aerobic glycolysis. medkoo.comcreative-proteomics.com

LC-MS/MS facilitates the separation, detection, and quantification of a wide array of small-molecule metabolites within a biological sample. unitylabservices.eucreative-proteomics.com By comparing the metabolomic profiles of cells treated with Cap 232 to untreated controls, researchers can map the specific metabolic nodes affected by the compound. Inhibition of PKM2 is expected to cause a "traffic jam" in the glycolytic pathway, leading to the accumulation of metabolites upstream of the enzymatic block and a depletion of those downstream.

Research Findings: In studies investigating glycolysis, LC-MS/MS is used to perform targeted analysis of key pathway intermediates. creative-proteomics.comwaters.com For a PKM2 inhibitor like Cap 232, this would involve quantifying metabolites such as glucose-6-phosphate, fructose-1,6-bisphosphate, and, most proximally, phosphoenolpyruvate (B93156) (PEP). A significant increase in the intracellular concentration of these molecules would serve as direct evidence of target engagement. Conversely, levels of pyruvate and its fermentation product, lactate (B86563), would be expected to decrease, disrupting the anaerobic glycolysis that many tumor cells rely on. medkoo.comcreative-proteomics.com Some studies have successfully used ion-exchange chromatography coupled with MS to achieve excellent separation and resolution of polar and charged metabolites like sugar phosphates, which are central to the glycolysis pathway. unitylabservices.eu

Table 1: Representative Metabolite Changes Following PKM2 Inhibition by Cap 232 This interactive table illustrates the expected relative changes in key glycolytic metabolites in response to Cap 232 treatment, as would be quantified by LC-MS/MS.

MetaboliteExpected ChangePathway PositionRationale for Change
Glucose-6-Phosphate▲ IncreaseUpstreamAccumulation due to downstream blockage. nih.govnih.gov
Fructose-1,6-Bisphosphate▲ IncreaseUpstreamAccumulation due to downstream blockage.
Phosphoenolpyruvate (PEP)▲▲ Significant IncreaseDirect SubstrateDirect substrate of Pyruvate Kinase; expected to accumulate most significantly.
Pyruvate▼▼ Significant DecreaseDirect ProductDirect product of the inhibited PKM2 enzyme. creative-proteomics.com
Lactate▼ DecreaseDownstreamProduction is dependent on the availability of pyruvate. waters.com

Proteomics Approaches for Target Identification and Global Protein Expression Changes

Proteomics, the large-scale study of proteins, provides a global view of a compound's effects on cellular machinery. uit.no Mass spectrometry-based proteomics is a powerful tool for both confirming the intended molecular target of a drug and for discovering its off-target interactions and downstream effects on protein expression. nih.gov

For Cap 232, an affinity-based protein profiling approach could be utilized for de novo target identification. This involves synthesizing a modified version of Cap 232 with a "clickable" chemical handle and a photoactivatable group. This probe can be introduced to cell lysates, where it will bind to its protein targets. Upon UV activation, a covalent bond is formed, and the "click" handle allows for the selective enrichment of the probe-protein complexes, which are then identified by mass spectrometry. nih.gov Such an unbiased approach would be expected to robustly identify PKM2 as the primary target of Cap 232. nih.gov

Beyond direct target engagement, analyzing global changes in protein expression following treatment with Cap 232 reveals the cell's response to the compound. Since Cap 232 is known to disrupt glycolysis and may affect AKT phosphorylation, proteomics can uncover resulting alterations in pathways controlling cell proliferation, stress response, and apoptosis. medkoo.comscispace.com

Research Findings: Time-course proteomics experiments, where protein levels are quantified at different time points after drug exposure, can reveal the dynamics of the cellular response. nih.gov Following treatment with a glycolysis inhibitor like Cap 232, it is plausible to observe downregulation of proteins involved in cell cycle progression and biosynthesis, reflecting the metabolic stress imposed on the cells. Concurrently, an upregulation of proteins involved in apoptosis and cellular stress response pathways might be seen as the cell copes with energy depletion and metabolic imbalance.

Table 2: Predicted Protein Expression Changes in Response to Cap 232 This interactive table summarizes potential changes in protein families and specific proteins as a consequence of Cap 232-mediated glycolysis inhibition.

Protein CategoryKey ProteinsPredicted Expression ChangeRationale
Cell Cycle ProgressionCyclin D1, CDK4, PCNA▼ DownregulatedInhibition of proliferation due to metabolic stress.
ApoptosisBAX, Cleaved Caspase-3▲ UpregulatedInduction of programmed cell death.
GlycolysisHK2, PFKP▲ UpregulatedPotential compensatory feedback to overcome the glycolytic block.
Stress Responsep53, p21▲ UpregulatedActivation of tumor suppressor pathways in response to cellular stress. nih.gov

Flow Cytometry for Cellular Pathway Analysis (e.g., cell cycle, apoptosis markers)

Flow cytometry is a cornerstone technique for single-cell analysis, capable of rapidly measuring multiple parameters on large cell populations. nih.gov It is extensively used to analyze how a compound affects fundamental cellular processes like cell cycle progression and apoptosis (programmed cell death). nih.govbdbiosciences.com

For cell cycle analysis, cells are typically treated with a fluorescent dye that intercalates with DNA, such as Propidium Iodide (PI). medchemexpress.com The intensity of the fluorescence is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in different phases of the cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). nih.govmedchemexpress.com A compound that halts cell proliferation will cause an accumulation of cells in a specific phase.

For apoptosis analysis, common assays use Annexin V, a protein that binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, in combination with a viability dye like PI to distinguish early apoptotic, late apoptotic, and necrotic cells. ijbs.comaxionbiosystems.com

Research Findings: While specific flow cytometry data for Cap 232 is not detailed in the provided sources, studies on a similarly named compound, UA232, demonstrate the power of this technique. Research showed that UA232 arrested HeLa cells in the G0/G1 phase of the cell cycle in a time-dependent manner. ijbs.com This was accompanied by a significant reduction in the protein levels of Cyclin D1 and CDK4, key regulators of the G1/S transition, as measured by Western blotting. ijbs.com Furthermore, treatment with UA232 led to a dose-dependent increase in apoptosis, which was quantified using an Annexin V-FITC/PI staining protocol and analyzed by flow cytometry. ijbs.com

Table 3: Example Cell Cycle Analysis by Flow Cytometry (Based on UA232 Data) This interactive table presents findings for the compound UA232, demonstrating how flow cytometry data is used to characterize effects on the cell cycle. ijbs.com

Treatment Condition% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (Untreated)55.2%28.3%16.5%
UA232 (4 µM, 24h)68.9%19.5%11.6%
UA232 (6 µM, 24h)75.4%15.1%9.5%

Microcalorimetry Techniques (ITC, DSC) for Thermodynamic Characterization of Binding Events

Microcalorimetry techniques are essential for the in-depth biophysical characterization of molecular interactions. tainstruments.com.cnbioprocessonline.com They directly measure the heat changes associated with binding events or conformational changes, providing a complete thermodynamic profile of an interaction. malvernpanalytical.com

Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of binding. malvernpanalytical.commalvernpanalytical.com In an ITC experiment, a solution of the ligand (e.g., Cap 232) is titrated into a sample cell containing the target protein (e.g., PKM2). The instrument measures the minute amounts of heat released (exothermic) or absorbed (endothermic) with each injection. tainstruments.com.cn A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction, offering deep insight into the forces driving the binding. malvernpanalytical.com

Differential Scanning Calorimetry (DSC) is a technique used to characterize the thermal stability of a biomolecule. malvernpanalytical.com It measures the heat capacity of a protein solution as a function of temperature. The temperature at which the protein unfolds (the melting temperature, Tm) is a key indicator of its stability. By comparing the Tm of a protein in the presence and absence of a ligand, DSC can reveal whether the binding of the ligand stabilizes or destabilizes the protein structure. malvernpanalytical.com

Research Findings: For the interaction between Cap 232 and its target PKM2, ITC would be the definitive method to quantify the binding affinity and understand the nature of the interaction. For example, a favorable enthalpic change (negative ΔH) often suggests strong hydrogen bonding and van der Waals interactions, while a favorable entropic change (positive ΔS) can indicate the release of ordered water molecules from the binding interface. malvernpanalytical.com DSC experiments could then complement this by showing an increase in the thermal stability (higher Tm) of PKM2 upon binding of Cap 232, which is a common characteristic of specific ligand-protein interactions.

Table 4: Hypothetical Thermodynamic Profile for Cap 232 Binding to PKM2 via ITC This interactive table presents a plausible set of thermodynamic parameters for the Cap 232-PKM2 interaction, as would be determined by Isothermal Titration Calorimetry.

Thermodynamic ParameterSymbolHypothetical ValueInterpretation
Binding AffinityKD50 nMIndicates a strong and specific binding interaction.
Stoichiometryn1.05Suggests a 1:1 binding ratio of Cap 232 to the PKM2 monomer. malvernpanalytical.com
Enthalpy ChangeΔH-8.5 kcal/molA favorable enthalpic contribution, suggesting significant hydrogen bonding. malvernpanalytical.com
Entropy ChangeTΔS+2.5 kcal/molA favorable entropic contribution, likely from hydrophobic effects and conformational changes. malvernpanalytical.com
Gibbs Free EnergyΔG-11.0 kcal/molThe overall favorable free energy change confirming a spontaneous binding event.

Future Directions in Fundamental Academic Research on Cap 232; Tln 232

Exploration of Novel Modulatory Roles Beyond PKM2 and SSTRs

While the interactions with PKM2 and SSTRs are central to the current understanding of 'Cap 232; TLN 232', future research is poised to uncover a broader range of modulatory roles. Evidence suggests that its signaling cascade is more complex, involving a number of other key cellular proteins.

Detailed research findings indicate that 'this compound' can inhibit the activity of tumor cell tyrosine kinases, an effect that correlates with its anti-proliferative capabilities. iiarjournals.orgiiarjournals.org Further studies have elucidated a more intricate signaling network. For instance, treatment with this peptide has been shown to induce a strong and sustained activation of the c-Jun NH2-terminal kinase (JNK)/stress-activated protein kinase (SAPK) pathway, which is a pro-apoptotic signal. linkgroup.hu Concurrently, it can transiently activate and subsequently block the extracellular signal-regulated kinase (ERK) pathway, a key regulator of cell proliferation. linkgroup.huiiarjournals.org

Investigations have also implicated Protein Kinase C delta (PKCδ) and the proto-oncogene c-Src as essential mediators in the signaling pathway that leads to cell cycle arrest induced by 'this compound'. linkgroup.hunih.gov There is also evidence of a physical and functional interaction between PI 3-kinase, PKCδ, and the protein tyrosine phosphatase α (PTPα), forming a signaling complex that contributes to the peptide's anti-tumor activity. linkgroup.hunih.gov Future research will likely focus on dissecting these interconnected pathways to fully delineate the compound's mechanism of action beyond its primary known targets. This could reveal novel therapeutic targets and a more nuanced understanding of its cellular impact.

Development of Advanced Methodologies for Studying Peptide-Macromolecule Interactions

A deeper understanding of how 'this compound' interacts with its molecular partners necessitates the application and development of advanced analytical techniques. While traditional binding assays have been useful, future research will benefit from methodologies that provide more dynamic and detailed information about these peptide-macromolecule interactions.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time analysis of binding kinetics and affinity. researchgate.net The application of SPR could provide precise data on the interaction of 'this compound' and its analogues with a wide range of potential protein targets, including the aforementioned kinases and phosphatases.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers the capability to determine the three-dimensional structure of the peptide in solution and when bound to its target. Conformational analysis using NMR has already been employed to compare the structure of a 'this compound' analogue, Lan-7, with the parent compound, revealing similar solution conformations. nih.gov Further high-resolution NMR studies could elucidate the specific atomic contacts that govern its binding to various macromolecules.

In Silico and Computational Modeling approaches are becoming increasingly crucial in predicting and analyzing peptide-protein interactions. Molecular dynamics simulations can model the dynamic behavior of 'this compound' and its binding processes, while protein docking studies can predict potential binding sites on target proteins. These computational methods, when used in conjunction with experimental data, can guide the design of new analogues with enhanced specificity and activity.

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) for Comprehensive Systemic Understanding

To achieve a holistic view of the systemic effects of 'this compound', future research must move towards the integration of multi-omics data. This approach allows for the simultaneous analysis of changes across the genome, proteome, and metabolome, providing a comprehensive picture of the cellular response to the compound.

Initial genomic data is available through resources like the 'Genomics of Drug Sensitivity in Cancer' project, which includes data for 'this compound'. cancerrxgene.org This provides a foundation for understanding how genetic variations in cancer cells might influence their sensitivity to the peptide.

Future studies should aim to combine this genomic information with large-scale proteomics to identify all proteins that are differentially expressed or post-translationally modified upon treatment with 'this compound'. This could uncover previously unknown off-target effects or downstream signaling events.

Furthermore, metabolomics analysis will be crucial to map the metabolic reprogramming induced by the compound, particularly given its known interaction with the key glycolytic enzyme PKM2. iiarjournals.orgascopubs.org By integrating these multi-omics datasets, researchers can construct detailed network models of the compound's activity, leading to a more complete and systemic understanding of its mechanism of action and potential biomarkers for its efficacy.

Design and Synthesis of Next-Generation Analogues with Tunable Biological Activities

A significant future direction lies in the rational design and synthesis of next-generation analogues of 'this compound' with fine-tuned biological properties. The goal is to create new molecules with enhanced potency, greater selectivity for specific targets, improved stability, and potentially novel functionalities.

Structure-activity relationship (SAR) studies are fundamental to this effort. mdpi.com By systematically modifying the amino acid sequence and the cyclic structure of 'this compound', researchers can probe the chemical features that are critical for its various biological effects. For example, the synthesis of Lan-7, where the disulfide bridge of 'this compound' was replaced with a more stable lanthionine (B1674491) monosulfide bridge, demonstrated that this modification did not compromise its anti-tumor activity. nih.gov

Future synthetic strategies could involve:

Incorporation of non-natural amino acids: To enhance proteolytic stability and introduce novel side-chain functionalities.

Modification of the peptide backbone: To constrain the conformation and improve receptor selectivity. nih.gov

Conjugation to other molecules: Such as fluorescent dyes for imaging purposes or targeting moieties to direct the peptide to specific tissues or cell types. researchgate.net

These efforts will be guided by computational modeling and the ever-growing understanding of the compound's interactions at the molecular level, ultimately leading to the development of analogues with highly tunable and optimized therapeutic potential.

Investigation into the Role of 'this compound' in Other Fundamental Cellular Processes

Beyond its established roles in apoptosis and cell cycle arrest, 'this compound' may influence other fundamental cellular processes that are critical for cell fate and survival. Future research should explore these potential connections to broaden our understanding of the compound's biological impact.

Autophagy: This is a cellular self-degradation process that can either promote cell survival or contribute to cell death, and it is intricately linked with cancer metabolism. biomolther.org Given that some anti-cancer agents induce autophagy as a survival mechanism in tumor cells, investigating whether 'this compound' modulates autophagy, either directly or as a consequence of its metabolic and signaling effects, is a critical area for future study.

DNA Damage Response (DDR): The integrity of the genome is paramount for cell survival, and the DDR is a network of pathways that repair damaged DNA. nih.gov There is evidence that some somatostatin (B550006) analogues can influence DNA repair processes. For instance, treatment with a somatostatin analogue has been shown to induce the translocation of the Ku 86 autoantigen, a key protein in the non-homologous end-joining DNA repair pathway. unibas.ch Investigating whether 'this compound' directly or indirectly affects the DDR could reveal new mechanisms for its anti-tumor activity, especially in combination with DNA-damaging chemotherapies.

Cellular Senescence: This is a state of irreversible cell cycle arrest that can act as a barrier to tumor progression. Some anti-cancer therapies are known to induce senescence in tumor cells. Exploring whether 'this compound' can trigger a senescent phenotype in cancer cells, in addition to its known effects on apoptosis and cell cycle arrest, would provide a more complete picture of its anti-proliferative mechanisms.

By expanding the scope of investigation to these fundamental cellular processes, researchers can uncover novel facets of the biological activity of 'this compound', potentially opening up new avenues for its application.

Q & A

Q. What is the molecular mechanism of CAP 232/TLN 232 in inhibiting pancreatic tumor cell proliferation?

CAP 232/TLN 232 (TT-232-TFA) is a somatostatin analog that selectively agonizes sst1 and sst4 receptors, inhibiting tyrosine kinase activity in human colon and pancreatic cancer cell lines. Its anti-proliferative effects are mediated through receptor-dependent signaling pathways, including downregulation of mitogen-activated protein kinases (MAPK) and induction of caspase-3/7-dependent apoptosis. Experimental validation typically involves receptor-binding assays, siRNA-mediated receptor knockdown, and Western blot analysis of downstream signaling proteins .

Key Molecular Properties of CAP 232/TLN 232

PropertyValue
Molecular FormulaC₄₅H₅₈N₁₀O₉S₂
Molecular Weight947.13 g/mol
CAS Number (TFA salt)2703745-48-4
Receptor Targetssst1, sst4
Apoptotic Marker InductionCaspase-3/7 activation
Data derived from pancreatic tumor cell studies .

Q. What experimental models are commonly used to study CAP 232/TLN 232's efficacy?

In vitro models include human pancreatic adenocarcinoma cell lines (e.g., PANC-1, MIA PaCa-2), where proliferation is measured via MTT assays and apoptosis via flow cytometry (Annexin V/PI staining). In vivo studies often use xenograft mouse models, with tumor volume monitored post-treatment. Methodological rigor requires inclusion of positive controls (e.g., gemcitabine) and validation of receptor specificity through competitive binding assays .

Advanced Research Questions

Q. How can researchers address contradictory findings in CAP 232/TLN 232 studies across different cell lines?

Contradictions often arise from variability in receptor expression (e.g., sst1/sst4 ratios) or tumor microenvironment factors. To mitigate this:

  • Standardize assays : Use isogenic cell lines with CRISPR-edited receptor profiles to isolate receptor-specific effects.
  • Control for microenvironment : Include 3D spheroid models or co-cultures with stromal cells to mimic in vivo conditions.
  • Statistical rigor : Apply mixed-effects models to account for inter-experimental variability, as recommended for preclinical studies .

Q. What methodological considerations are critical for ensuring reproducibility in CAP 232/TLN 232 synthesis and characterization?

Reproducibility requires:

  • Purity validation : Use HPLC (>95% purity) and mass spectrometry (exact mass: 946.38 Da) .
  • Batch documentation : Record synthesis conditions (e.g., solvent ratios, temperature) in supplementary materials, per journal guidelines .
  • Stability testing : Assess peptide degradation under physiological pH (e.g., pH 7.0) using circular dichroism or fluorescence spectroscopy .

Recommended Analytical Techniques

TechniqueApplication
HPLCPurity assessment
NMR SpectroscopyStructural confirmation
Flow CytometryApoptosis quantification
Western BlotPathway activation analysis

Q. How should researchers design dose-response experiments to account for CAP 232/TLN 232's variable efficacy?

Use logarithmic dose ranges (e.g., 1 nM–10 µM) to capture full pharmacodynamic profiles. Include time-course analyses to distinguish acute vs. delayed effects. For in vivo studies, apply allometric scaling to translate in vitro IC₅₀ values (reported as ~50 nM in PANC-1 cells) to clinically relevant doses. Statistical power analysis should determine sample sizes, with ≥3 biological replicates per group .

Q. What statistical approaches are recommended for analyzing time-dependent apoptotic effects?

Longitudinal data should be analyzed using Kaplan-Meier survival curves or Cox proportional hazards models. For non-linear apoptosis kinetics (e.g., biphasic responses), segmented regression or generalized additive models (GAMs) are appropriate. Report confidence intervals and effect sizes to contextualize clinical relevance, adhering to NIH preclinical reporting standards .

Methodological Best Practices

  • Data presentation : Follow journal guidelines for tables/figures, including clear axis labels, legends, and statistical annotations .
  • Ethical compliance : Document animal welfare protocols (e.g., ARRIVE guidelines) and data security measures for human-derived cell lines .
  • Replication : Archive raw data (e.g., flow cytometry FCS files) in public repositories like Figshare, with DOIs cited in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.